molecular formula C17H30N2O6 B3147737 L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)- CAS No. 630421-45-3

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-

Cat. No.: B3147737
CAS No.: 630421-45-3
M. Wt: 358.4 g/mol
InChI Key: YJSDCJXQCWZQGU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound "L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, methyl ester, (4S)-" (CAS: 630421-46-4) is a stereospecific proline derivative with the molecular formula C₁₆H₂₈N₂O₆ and a molecular weight of 344.40 g/mol . It features:

  • A tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen.
  • A 3-methyl-L-valyl moiety, contributing to steric bulk and lipophilicity.
  • A 4-hydroxyproline residue with S-configuration at the 4-position, critical for hydrogen bonding and conformational rigidity.
  • A methyl ester group, enhancing solubility and stability during synthesis.

This compound is a white crystalline solid with 95% purity, commonly used in peptide synthesis and pharmaceutical intermediates due to its stereochemical precision and protective group compatibility .

Properties

IUPAC Name

methyl 1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSDCJXQCWZQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)- typically involves the following steps:

    Protection of the amino group: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Coupling reaction: The protected L-proline is then coupled with 3-methyl-L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Hydroxylation: The coupled product undergoes hydroxylation to introduce the hydroxyl group at the desired position.

    Esterification: The final step involves the esterification of the hydroxyl group with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection and coupling: Large quantities of L-proline and 3-methyl-L-valine are protected and coupled using automated peptide synthesizers.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

    Quality control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)- is a synthetic amino acid derivative of L-proline, crucial in protein synthesis and structure, with applications in scientific research. This compound is often used in peptide synthesis.

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4S)- has unique structural modifications that enhance its biological activity. L-Proline derivatives influence protein folding and stability. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects and act as a catalyst in biochemical reactions, enhancing protein synthesis and modification. Research suggests potential therapeutic applications:

  • Antimicrobial Activity Proline derivatives exhibit antimicrobial properties, making them potential candidates for new antibiotics. A study showed that L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4S)- demonstrated activity against Gram-positive bacteria, inhibiting bacterial growth effectively at lower concentrations compared to traditional antibiotics.
  • Cancer Research The compound's ability to modulate protein interactions may contribute to cancer therapies by targeting specific pathways involved in tumor growth. Studies indicated that the compound could disrupt interactions between oncogenic proteins, suggesting a potential role in cancer therapy development.
  • Neuroprotective Effects Research indicates potential neuroprotective benefits, possibly aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other functional groups. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons of Structurally Related Proline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Applications/Notes Reference
Target Compound: (4S)-L-Proline derivative (CAS 630421-46-4) C₁₆H₂₈N₂O₆ 344.40 Boc, 3-methyl-L-valyl, 4-hydroxy, methyl ester 4S Peptide synthesis, drug intermediates
(4R)-Stereoisomer (CAS 630421-46-4) C₁₆H₂₈N₂O₆ 344.40 Boc, 3-methyl-L-valyl, 4-hydroxy, methyl ester 4R Potential divergent bioactivity
L-Proline, 4-[[Boc]amino]-, methyl ester HCl (4R) (CAS not provided) C₁₂H₂₅ClN₂O₃ 280.75 Boc, methyl ester, hydrochloride salt 4R Drug intermediate; improved crystallinity
N-Boc-L-serine methyl ester C₉H₁₇NO₅ 219.24 Boc, serine hydroxyl, methyl ester L-configuration Model for polar side-chain reactivity
(4S)-4-Cyclohexylproline phosphinyl derivatives (CAS not provided) Varies ~450–500 Cyclohexyl, phosphinyl, ester 4S Enzyme inhibition studies

Key Differences and Implications

Stereochemistry (4S vs. 4R):
The 4S configuration in the target compound vs. the 4R isomer (same CAS, different stereochemistry) may lead to distinct biological interactions. For example, 4-hydroxyproline’s orientation affects collagen stability and receptor binding in therapeutic peptides .

Functional Group Variations: Boc vs. Methyl Ester vs. Hydrochloride Salt: The hydrochloride salt in improves crystallinity and stability compared to the target compound’s ester, which prioritizes synthetic versatility .

In contrast, N-Boc-L-serine methyl ester () lacks a hydroxyproline ring but includes a serine hydroxyl group, favoring polar interactions in aqueous environments .

Biological and Synthetic Relevance:

  • The target compound’s 4-hydroxyproline is critical in collagen-mimetic peptides and hypoxia-inducible factor (HIF) stabilizers, whereas cyclohexyl-phosphinyl derivatives () are explored as enzyme inhibitors .
  • The absence of a valyl moiety in ’s compound simplifies the structure but limits its utility in branched peptide architectures .

Biological Activity

L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4S)- is a complex organic compound derived from L-Proline, an essential amino acid involved in protein synthesis. This compound possesses unique structural modifications that enhance its biological activity and potential applications in various scientific fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is (2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid. Its molecular formula is C16H28N2O6C_{16}H_{28}N_{2}O_{6}, with a molecular weight of 344.40 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability during synthesis and application .

L-Proline derivatives have been studied for their roles in influencing protein folding and stability. The unique structure of L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4S)- allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects. This compound has been shown to act as a catalyst in biochemical reactions, thereby enhancing the efficiency of protein synthesis and modification processes .

Pharmacological Applications

Research indicates that this compound may have therapeutic potential in the following areas:

  • Antimicrobial Activity : Some studies suggest that derivatives of proline exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Cancer Research : The ability of this compound to modulate protein interactions may contribute to its use in cancer therapies by targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective benefits, possibly aiding in the treatment of neurodegenerative diseases .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
L-ProlineBasic amino acidEssential for protein synthesis
N-Boc-L-ProlineProtected form for peptide synthesisUsed widely in organic chemistry
L-Proline DerivativeModified with hydroxy and methyl groupsPotential antimicrobial and anticancer properties

Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of various proline derivatives, L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4S)- demonstrated significant activity against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy and found that the compound inhibited bacterial growth effectively at lower concentrations compared to traditional antibiotics .

Study 2: Protein Interaction Modulation

Another study focused on the interaction of this compound with specific proteins involved in cancer signaling pathways. The results indicated that the compound could disrupt interactions between oncogenic proteins, suggesting a potential role in cancer therapy development. The study employed surface plasmon resonance (SPR) techniques to quantify binding affinities .

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to L-proline derivatives, and how is regioselectivity ensured?

Answer:
The Boc group is introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions (e.g., sodium bicarbonate in dioxane/water, pH 8–9). Key steps include:

  • Maintaining temperatures at 0–5°C to suppress racemization.
  • Using anhydrous solvents to prevent hydrolysis of the Boc group.
  • Monitoring reaction progress by TLC (eluent: hexane/ethyl acetate, 7:3).
    Purification involves aqueous extraction (to remove unreacted reagents) followed by silica gel chromatography. Regioselectivity for the proline nitrogen is achieved by leveraging steric hindrance from the 3-methyl-L-valyl group, as observed in similar Boc-protected amino acids .

Basic: Which spectroscopic techniques are most reliable for confirming the methyl ester and 4-hydroxy substituents in this compound?

Answer:

  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹; hydroxyl (O–H) broad peak at ~3400 cm⁻¹.
  • ¹H/¹³C NMR : Methyl ester appears as a singlet at δ ~3.6 ppm (¹H) and δ ~52 ppm (¹³C). The 4-hydroxy proton shows a broad peak at δ ~5.5 ppm (¹H).
  • 2D NMR (HSQC, HMBC) : Correlates the hydroxy proton to the adjacent carbons, confirming substituent positioning.
  • X-ray crystallography (if applicable): Resolves absolute stereochemistry, as demonstrated for (4S)-hydroxyproline methyl esters .

Advanced: How does the (4S)-hydroxy configuration influence peptide conformational stability compared to the 4R isomer?

Answer:
The 4S configuration induces a Cγ-endo ring puckering in proline, stabilizing polyproline II (PPII) helices through intramolecular hydrogen bonding. Methodologies to assess this include:

  • Circular Dichroism (CD) : Detects PPII helix signatures (negative ellipticity at ~228 nm).
  • Molecular Dynamics (MD) Simulations : Compare free energy landscapes of 4S vs. 4R isomers.
  • NMR NOESY : Identifies spatial proximity between the hydroxy group and backbone amides.
    Studies on methyl ester analogs show 4S-hydroxyproline enhances rigidity in collagen-mimetic peptides .

Advanced: What strategies mitigate racemization during coupling of this derivative with other amino acids?

Answer:

  • Coupling Reagents : Use HATU or PyBOP with HOAt additive to minimize racemization.
  • Temperature Control : Reactions conducted at 0–4°C reduce epimerization.
  • Base Selection : N-methylmorpholine (NMM) is preferred over stronger bases like DIEA.
  • Monitoring : LC-MS tracks coupling efficiency and byproduct formation.
    For example, coupling with valine residues under these conditions yields >95% diastereomeric purity .

Basic: What solvent systems optimize purification of this compound via column chromatography?

Answer:

  • Low Polarity : Hexane/ethyl acetate (4:1 to 1:1 gradient) for Boc-protected intermediates.
  • High Polarity : Dichloromethane/methanol (95:5) for hydroxy-containing derivatives.
  • Acid Additives : 0.1% acetic acid suppresses silanol interactions on silica gel.
    These conditions align with protocols for isolating similar proline esters .

Advanced: How does the 3-methyl-L-valyl group affect peptide tertiary structure?

Answer:
The bulky 3-methyl group restricts backbone flexibility, promoting β-turn formation. Analytical approaches include:

  • X-ray Crystallography : Resolves steric clashes in crystal structures.
  • NMR Relaxation Studies : Measure rotational correlation times to assess rigidity.
  • Comparative CD Analysis : Contrasts methylated vs. non-methylated analogs.
    Data from cyclohexyl-proline derivatives suggest steric effects stabilize folded conformations .

Basic: What side reactions occur during Boc deprotection, and how are they managed?

Answer:
Common side reactions:

  • Acid Hydrolysis : Premature cleavage of the methyl ester.
  • Oxazolone Formation : From intramolecular cyclization.
    Mitigation strategies:
  • Use trifluoroacetic acid (TFA) in dichloromethane (0°C, 30 min) for controlled deprotection.
  • Add scavengers (e.g., anisole) to trap carbocation intermediates.
    Protocols for Boc removal in valyl-proline derivatives validate this approach .

Advanced: What role does the 4-hydroxy group play in solid-state hydrogen bonding?

Answer:
The 4-hydroxy group forms intramolecular H-bonds with the carbonyl oxygen (distance: ~1.9 Å), stabilizing a trans-amide conformation. Characterization methods:

  • X-ray Diffraction : Quantifies bond distances/angles.
  • Variable-Temperature NMR : Assesses H-bond stability under thermal stress.
    Studies on (4S)-hydroxyproline methyl esters confirm this interaction’s role in crystal packing .

Basic: How is enantiomeric purity validated for this multi-stereocenter compound?

Answer:

  • Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) with hexane/isopropanol/0.1% TFA resolve enantiomers.
  • Optical Rotation : Compare [α]D²⁵ with literature values for (4S)-configured proline derivatives.
  • Mosher’s Analysis : Derivatization with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) confirms configuration .

Advanced: Can computational methods predict the compound’s solubility in peptide synthesis solvents?

Answer:
Yes. COSMO-RS simulations estimate solubility in DMF, DMSO, or acetonitrile by calculating activity coefficients. Key parameters:

  • LogP : Hydrophobicity (~1.5 for this ester, derived from similar proline derivatives).
  • Hansen Solubility Parameters : Match solvent polarity to the compound’s functional groups.
    Experimental validation via turbidimetry aligns with predictions for hydroxyproline esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-
Reactant of Route 2
Reactant of Route 2
L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-,methyl ester, (4S)-

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